Relevance: This compound shares the core structure of a Boc-protected piperidine with a hydroxymethyl substituent with the target compound, 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine. The difference lies in the substituent attached to the hydroxymethyl group, where the related compound has a bulky quinoline group instead of a 4-chlorophenyl group. This structural difference can significantly impact the compound's physicochemical properties and potential biological activities.
Compound Description: This compound is a derivative of kojic acid featuring a 4-hydroxy-4-phenylpiperidine moiety connected to the pyranone ring via a methylene bridge. This compound demonstrated anticonvulsant activity against MES-induced seizures in mice without exhibiting neurotoxicity [].
Relevance: While this compound shares the 4-phenylpiperidine moiety with 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine, it lacks the Boc protection on the piperidine nitrogen and possesses a distinct pyranone core instead of the hydroxymethyl group. The presence of the 4-phenylpiperidine moiety highlights its potential as a pharmacophore for anticonvulsant activity, which might be modulated by different core structures and substituents like the 4-chlorophenyl and hydroxymethyl groups in the target compound.
Compound Description: This compound, another kojic acid derivative, contains a [4-(4-chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]methyl substituent at the 2-position of the pyranone ring. It exhibited anticonvulsant activity against MES-induced seizures in mice without apparent neurotoxicity [].
Compound Description: This kojic acid derivative features a 4-acetyl-4-phenylpiperidine moiety attached to the pyranone core via a methylene bridge. It showed anticonvulsant activity against MES-induced seizures in mice without apparent neurotoxicity [].
Compound Description: This kojic acid derivative has a [4-(4-chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]methyl group attached to the pyranone ring. It displayed anticonvulsant activity against MES-induced seizures in mice without noticeable neurotoxicity [].
Compound Description: This kojic acid derivative possesses a [4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl substituent at the 2-position of the pyranone ring. This compound showed significant anticonvulsant activity against scMet-induced seizures in mice at various doses and time points without exhibiting neurotoxicity [].
Compound Description: This compound is a piperidine derivative with a tert-butyl carboxylate group at position 1, a methyl carboxylate group at position 2, and a keto group at position 3. It serves as a substrate for bakers' yeast reduction to obtain a specific stereoisomer of the corresponding 3-hydroxy derivative [].
Compound Description: This compound is another piperidine derivative with a tert-butyl carboxylate group at position 1, an ethyl carboxylate group at position 3, and a keto group at position 4. It serves as a substrate for bakers' yeast reduction, leading to a specific stereoisomer of the corresponding 4-hydroxy derivative [].
Compound Description: This compound is a piperidine derivative with a tert-butyl carboxylate group at position 1, a methyl carboxylate group at position 4, and a keto group at position 3. It serves as a starting material for bakers' yeast reduction to obtain a specific stereoisomer of the corresponding 3-hydroxy derivative, which can be further utilized in the synthesis of (R)-3-quinuclidinol [].
Compound Description: URB597 is a selective FAAH inhibitor. It did not substitute for the discriminative stimulus effects of Δ9-THC when administered alone. Unlike the combination of PF-3845 and JZL184, combining URB597 with JZL184 did not lead to full substitution for Δ9-THC, suggesting differences in the pharmacological effects of these FAAH inhibitors [].
Relevance: Although classified as a FAAH inhibitor, URB597, like PF-3845, shares the carbamate functional group present in the Boc protecting group of 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine. This structural similarity, albeit in a different context, highlights the versatility of the carbamate group in medicinal chemistry. While the target compound utilizes the carbamate within the Boc group for its protecting properties, URB597 incorporates it as part of its pharmacophore for FAAH inhibition. This difference underscores the importance of the surrounding chemical environment in dictating the function of a particular functional group.
Compound Description: SA-57 is a non-selective inhibitor of both FAAH and MAGL. It fully substituted for the discriminative stimulus effects of Δ9-THC, indicating that simultaneously inhibiting both enzymes can produce effects qualitatively similar to those of Δ9-THC [].
Compound Description: JZL195 is another non-selective inhibitor of both FAAH and MAGL. Similar to SA-57, JZL195 fully substituted for the discriminative stimulus effects of Δ9-THC, supporting the notion that simultaneous inhibition of FAAH and MAGL can elicit cannabis-like subjective effects [].
Relevance: While JZL195 is categorized as a dual FAAH/MAGL inhibitor, it exhibits structural similarities to 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine in its utilization of a carbamate protecting group, albeit on a piperazine ring instead of piperidine. This comparison highlights the adaptability of the carbamate group as a protecting group in different cyclic amine contexts. Despite this similarity, the core structure of JZL195, with a piperazine ring and a 3-phenoxybenzyl substituent, differs significantly from the target compound's Boc-protected piperidine with a 4-chlorophenylhydroxymethyl group. These structural variations highlight how modifications to the core ring system and substituents can lead to significant changes in pharmacological activity, shifting the compound from a potential synthetic intermediate to a dual-acting enzyme inhibitor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.